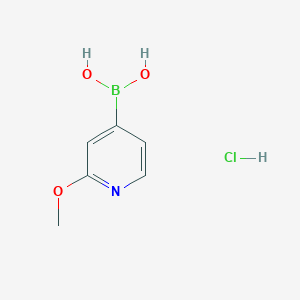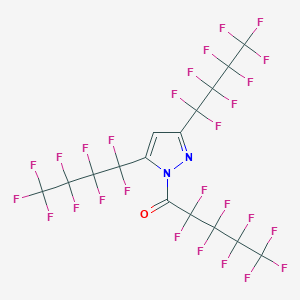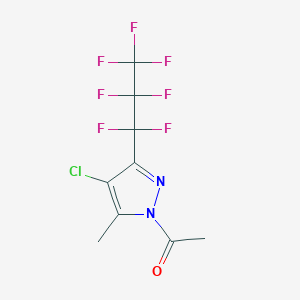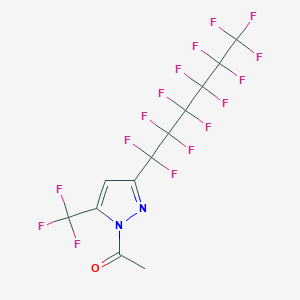
4-Fluoro-2-(trifluoromethyl)benzophenone
Übersicht
Beschreibung
“4-Fluoro-2-(trifluoromethyl)benzophenone” is a chemical compound with the molecular formula C14H8F4O . It is also known by other names such as Methanone, [4-fluoro-2-(trifluoromethyl)phenyl]phenyl-, and [4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C14H8F4O/c15-10-6-7-11 (12 (8-10)14 (16,17)18)13 (19)9-4-2-1-3-5-9/h1-8H .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 268.21 g/mol . It has a computed XLogP3-AA value of 4.2 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 268.05112752 g/mol .
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzophenone is not well understood, but it is believed to act as an electrophilic aromatic substitution reagent. This means that it can react with electron-rich aromatic compounds, such as benzene, to form a new compound. The trifluoromethyl group in this compound is also known to have a strong electron-withdrawing effect, which can influence the reactivity of the compound.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause skin irritation and eye damage upon contact. It is also known to be toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Fluoro-2-(trifluoromethyl)benzophenone in lab experiments is its high reactivity and selectivity. This compound can selectively react with electron-rich aromatic compounds, which makes it a useful reagent in the synthesis of various organic compounds. However, its toxicity and potential hazards make it challenging to work with in the lab, and proper safety precautions must be taken.
Zukünftige Richtungen
There are several future directions for research on 4-Fluoro-2-(trifluoromethyl)benzophenone. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and sustainable processes. Another area of interest is the exploration of the compound's potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Further studies on the compound's mechanism of action and toxicity are also needed to better understand its potential hazards and applications.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(trifluoromethyl)benzophenone is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used as a starting material for the synthesis of various heterocyclic compounds, which have important applications in medicinal chemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-10-6-7-11(12(8-10)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKIIDUTIPSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224637 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-03-7 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate](/img/structure/B3040698.png)



![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)

![1-Acetyl-4-bromo-5-methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040704.png)
![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)
